molecular formula C12H21NO5 B6206616 4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid CAS No. 1498717-02-4

4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid

Cat. No. B6206616
CAS RN: 1498717-02-4
M. Wt: 259.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tert-butoxy)carbonylaminooxepane-4-carboxylic acid, or 4-TBCA, is a compound first synthesized in the early 2000s by the research team of Professor Seishiro Ito at the Tokyo Institute of Technology. 4-TBCA is an organic compound consisting of a five-membered ring of four carbon atoms and one oxygen atom, with a tert-butoxycarbonylamino group attached to the ring. It has been studied extensively for its potential applications in scientific research and drug development.

Scientific Research Applications

4-TBCA has been studied extensively for its potential applications in scientific research and drug development. It has been used as a reagent in the synthesis of various compounds, including peptides and peptidomimetics. It has also been used as a ligand in the preparation of organometallic complexes and as a catalyst in the synthesis of organic compounds. Additionally, 4-TBCA has been used in the preparation of a variety of biologically active compounds, such as antibiotics and anti-cancer agents.

Mechanism of Action

4-TBCA has been studied for its ability to act as a catalyst in the synthesis of organic compounds. It is believed that the tert-butoxycarbonylamino group attached to the ring structure of 4-TBCA is responsible for its catalytic activity. This group is thought to facilitate the formation of a new bond between two molecules, which is then stabilized by the ring structure of 4-TBCA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-TBCA are not yet fully understood. It is believed that 4-TBCA may act as an inhibitor of certain enzymes, such as proteases, which are involved in the breakdown of proteins. Additionally, 4-TBCA may act as an agonist of certain receptors, such as G-protein coupled receptors, which are involved in the regulation of various physiological processes.

Advantages and Limitations for Lab Experiments

The use of 4-TBCA in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it has a low toxicity profile. Additionally, 4-TBCA is relatively stable and can be stored for long periods of time. However, there are some limitations to the use of 4-TBCA in laboratory experiments. It is not water soluble, and it is not very soluble in common organic solvents. Additionally, 4-TBCA has a low solubility in some common laboratory buffers, making it difficult to use in certain experiments.

Future Directions

Future research on 4-TBCA will focus on understanding its biochemical and physiological effects in greater detail. Additionally, research will be conducted to explore its potential applications in drug development. Additionally, research will be conducted to explore new methods for synthesizing 4-TBCA, as well as new methods for using it in laboratory experiments. Finally, research will be conducted to explore the potential toxicity of 4-TBCA, as well as its potential environmental impact.

Synthesis Methods

4-TBCA is synthesized via a two-step process. The first step involves the reaction of an aldehyde, such as formaldehyde, with a tert-butyl alcohol to form a tert-butyl aldehyde. This reaction is catalyzed by a base, such as potassium hydroxide. The second step involves the reaction of the tert-butyl aldehyde with an amine, such as ethylamine, to form 4-TBCA. This reaction is catalyzed by a strong acid, such as sulfuric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid involves the protection of the amine group, followed by the formation of the oxepane ring and subsequent deprotection of the amine group to yield the final product.", "Starting Materials": [ "4-hydroxyhexanoic acid", "tert-butyl carbamate", "1,4-dibromobutane", "potassium carbonate", "palladium on carbon", "methanol", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ { "Step 1": "Protection of the amine group by reacting tert-butyl carbamate with 4-hydroxyhexanoic acid in the presence of potassium carbonate to yield 4-{[(tert-butoxy)carbonyl]amino}hexanoic acid." }, { "Step 2": "Formation of the oxepane ring by reacting 1,4-dibromobutane with 4-{[(tert-butoxy)carbonyl]amino}hexanoic acid in the presence of palladium on carbon and methanol to yield 4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid." }, { "Step 3": "Deprotection of the amine group by reacting 4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid with hydrochloric acid in diethyl ether, followed by neutralization with sodium hydroxide and extraction with water to yield the final product." } ] }

CAS RN

1498717-02-4

Product Name

4-{[(tert-butoxy)carbonyl]amino}oxepane-4-carboxylic acid

Molecular Formula

C12H21NO5

Molecular Weight

259.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.